molecular formula C11H16BFN2O2 B2567043 5-Amino-2-fluoropyridine-3-boronic acid pinacol ester CAS No. 2377610-86-9

5-Amino-2-fluoropyridine-3-boronic acid pinacol ester

Cat. No. B2567043
M. Wt: 238.07
InChI Key: XHKSDGSXOKAVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-fluoropyridine-3-boronic acid pinacol ester is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify, and often commercially available .


Chemical Reactions Analysis

Pinacol boronic esters can be used in Suzuki–Miyaura (SM) couplings . They can also undergo a variety of transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Analysis of Highly Reactive Pinacolboronate Esters

Pinacolboronate esters, including compounds similar to 5-Amino-2-fluoropyridine-3-boronic acid pinacol ester, are crucial for Suzuki coupling reactions, which are foundational for synthesizing complex molecules. These esters, due to their reactivity, present unique analytical challenges, notably their rapid hydrolysis into boronic acids, complicating purity assessments. Innovative strategies involving non-aqueous, aprotic solvents and highly basic mobile phases (pH 12.4) with ion pairing agents have been developed to stabilize such compounds for analysis, underlining the complexity and importance of accurately characterizing these reagents in scientific research (Zhong et al., 2012).

Microwave-Assisted Synthesis

The compound has been demonstrated as a robust and versatile building block in the rapid and efficient microwave-assisted synthesis of 2,6-disubstituted-3-amino-imidazopyridines. This method highlights the compound's utility in constructing diverse chemical libraries via a one-pot cyclization/Suzuki coupling approach, showcasing the adaptability of pinacolboronate esters in facilitating complex synthetic processes in a time-efficient manner (Dimauro & Kennedy, 2007).

Efficient Synthesis of Boronic Acids

An efficient synthesis route for (2-Aminopyrimidin-5-yl) boronic acid emphasizes the strategic use of pinacol boronate esters in the large-scale synthesis of boronic acids, which are pivotal intermediates in pharmaceutical research and material science. The process showcases the ester's role in facilitating the generation of boronic acids with high yield and purity, critical for further applications in drug discovery and development (Patel et al., 2016).

Photoinduced Borylation

The photoinduced borylation of haloarenes to boronic acids and esters presents a metal- and additive-free method for converting aryl halides into boronic esters, including those similar to 5-Amino-2-fluoropyridine-3-boronic acid pinacol ester. This protocol underscores the compound's relevance in synthesizing boronic acids and esters without the need for metal catalysts, highlighting a greener and more sustainable approach to generating key intermediates for organic synthesis (Mfuh et al., 2017).

Future Directions

The future directions of research on pinacol boronic esters could involve developing more efficient methods for their protodeboronation . Additionally, their increased stability presents new challenges, considering the removal of the boron moiety at the end of a sequence if required .

properties

IUPAC Name

6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BFN2O2/c1-10(2)11(3,4)17-12(16-10)8-5-7(14)6-15-9(8)13/h5-6H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKSDGSXOKAVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-fluoropyridine-3-boronic acid pinacol ester

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